molecular formula C10H23NO2 B8675158 N-(2,2-dimethoxyethyl)hexan-1-amine

N-(2,2-dimethoxyethyl)hexan-1-amine

Cat. No.: B8675158
M. Wt: 189.30 g/mol
InChI Key: KVJVOOFMAFDIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-Dimethoxyethyl)hexan-1-amine is a secondary amine characterized by a hexyl chain and a 2,2-dimethoxyethyl substituent. The dimethoxyethyl group serves as a protective moiety, enabling controlled reactivity in multi-step reactions, particularly in pharmaceutical and materials science applications. Derivatives of this compound, such as N-(2,2-dimethoxyethyl)-5-fluoro-2-nitroaniline, are synthesized with high efficiency (86–93% yields), underscoring its synthetic utility .

Properties

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)hexan-1-amine

InChI

InChI=1S/C10H23NO2/c1-4-5-6-7-8-11-9-10(12-2)13-3/h10-11H,4-9H2,1-3H3

InChI Key

KVJVOOFMAFDIPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The dimethoxyethyl group enhances solubility in polar solvents (e.g., methanol, 1,4-dioxane) compared to non-polar analogues like N-methylhexan-1-amine .
  • High yields in nitroaniline derivatives suggest superior compatibility with electrophilic aromatic substitution reactions .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility Stability Features
N-(2,2-Dimethoxyethyl)-5-fluoro-2-nitroaniline 286.29 Not reported Soluble in methanol Stable under inert conditions
N-Methylhexan-1-amine 115.22 ~145–150 Low water solubility Flammable (H226), corrosive (H314)
N-(2,2-Dimethoxyethyl)-N-(trifluoroacetyl)-phenyl-alanyl-dehydrophenylalaninam 505.47 Not reported Crystalline in water Z-conformation, intramolecular H-bonds (N11, N18, O24)

Key Observations :

  • The dimethoxyethyl group improves crystallinity in aqueous media, as seen in the hydrate crystal structure of N-(2,2-dimethoxyethyl)-N-(trifluoroacetyl)-phenyl-alanyl-dehydrophenylalaninam .
  • Branched-chain analogues (e.g., 2-ethyl-N-(2-ethylhexyl)hexan-1-amine) exhibit lower polarity, favoring hydrophobic interactions in polymer applications .

Key Observations :

  • Dimethoxyethyl derivatives lack comprehensive toxicological data, necessitating precautionary handling .
  • Methyl- and butyl-substituted amines exhibit higher flammability and acute toxicity compared to dimethoxyethyl analogues .

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